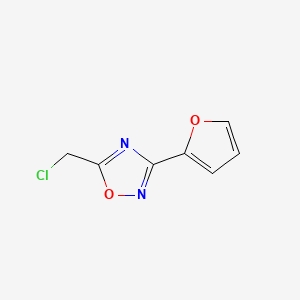

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQHUMFLEARHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308668 | |

| Record name | 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501653-22-1 | |

| Record name | 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, recognized for its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1] This document outlines a detailed, plausible synthetic protocol, compiles key characterization data, and presents a logical workflow for its preparation. The information herein is intended to support researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in drug discovery due to its wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] Its metabolic stability makes it an attractive moiety for the design of novel drug candidates. The subject of this guide, 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, incorporates a reactive chloromethyl group, making it a valuable intermediate for further chemical modifications and the synthesis of diverse compound libraries. The furan moiety is also a common pharmacophore in various bioactive molecules.

This guide will detail a proposed synthetic pathway and expected characterization parameters for 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, providing a foundational resource for its laboratory preparation and identification.

Synthesis Protocol

The synthesis of 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole can be achieved through a two-step process, beginning with the formation of the key intermediate, furan-2-carboximidamide, followed by its reaction with chloroacetyl chloride.

Synthesis of Furan-2-carboximidamide Hydrochloride (Intermediate 1)

Furan-2-carboximidamide hydrochloride serves as the precursor for the formation of the 1,2,4-oxadiazole ring. It can be synthesized from furan-2-carbonitrile.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol, add hydroxylamine hydrochloride at 0°C.

-

Stir the mixture for 30 minutes, during which time a precipitate of sodium chloride will form.

-

Add furan-2-carbonitrile to the reaction mixture and stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.

-

Evaporate the solvent under reduced pressure to obtain the crude furan-2-carboximidamide.

-

Dissolve the crude product in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the furan-2-carboximidamide hydrochloride.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Synthesis of 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (Target Compound)

The final step involves the cyclization of furan-2-carboximidamide with chloroacetyl chloride.

Experimental Protocol:

-

Suspend furan-2-carboximidamide hydrochloride (Intermediate 1) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the suspension and stir for 15-20 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization Data

The structural confirmation of 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is achieved through various spectroscopic techniques. The following tables summarize the expected and reported data for the target compound and its close analogs.

Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₂ | [2] |

| Molecular Weight | 184.58 g/mol | |

| CAS Number | 501653-22-1 | |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | Furan H5 |

| ~7.2-7.4 | dd | 1H | Furan H3 |

| ~6.6-6.8 | dd | 1H | Furan H4 |

| ~4.8-5.0 | s | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C5 (Oxadiazole) |

| ~165-168 | C3 (Oxadiazole) |

| ~145-148 | Furan C2 |

| ~144-146 | Furan C5 |

| ~115-118 | Furan C3 |

| ~112-114 | Furan C4 |

| ~35-38 | -CH₂Cl |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Reference |

| [M+H]⁺ | 185.01123 | [2] |

| [M+Na]⁺ | 206.99317 | [2] |

| [M-H]⁻ | 182.99667 | [2] |

Table 4: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching (furan) |

| ~1600-1650 | C=N stretching (oxadiazole) |

| ~1500-1580 | C=C stretching (furan) |

| ~1250-1350 | C-O-C stretching (furan and oxadiazole) |

| ~700-800 | C-Cl stretching |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole.

Caption: Synthetic route to the target compound.

Logical Relationship of Reactants to Product

This diagram shows the key reactants and their roles in the formation of the final product.

Caption: Reactant relationship in the synthesis.

Potential Applications and Future Directions

The title compound, with its reactive chloromethyl group, is a versatile building block for the synthesis of more complex molecules. The 1,2,4-oxadiazole core suggests potential for a wide range of biological activities. Future research could focus on:

-

Library Synthesis: Utilizing the chloromethyl handle to introduce various functionalities and create a library of derivatives for biological screening.

-

Biological Evaluation: Screening the parent compound and its derivatives for anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the synthesized compounds and their biological activities to guide the design of more potent and selective agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole. The outlined synthetic protocol, along with the compiled characterization data, offers a solid foundation for researchers to produce and verify this compound in a laboratory setting. The potential for this molecule as a key intermediate in the development of novel therapeutic agents is significant, warranting further investigation into its chemical reactivity and biological properties.

References

An In-depth Technical Guide to 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological significance of the heterocyclic compound 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester functionalities, thereby enhancing metabolic stability.[1] This document collates available data and presents a detailed, plausible experimental protocol for the synthesis and characterization of this specific analogue, which, despite its potential, remains sparsely documented in scientific literature. The guide also explores the predicated biological activities based on related structures, providing a rationale for its future investigation in drug discovery programs.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the current literature. However, computational predictions and data from chemical databases provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₂ | PubChem[2][3] |

| Molecular Weight | 184.58 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 184.00395 Da | PubChem[2][3] |

| Predicted XlogP | 1.3 | PubChem[2][3] |

| SMILES | C1=COC(=C1)C2=NOC(=N2)CCl | PubChem[2][3] |

| InChI | InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2 | PubChem[2][3] |

| InChIKey | OJQHUMFLEARHQO-UHFFFAOYSA-N | PubChem[2][3] |

Note: The XlogP value suggests that the compound has a moderate lipophilicity.

Experimental Protocols

While a specific, published synthesis protocol for this compound has not been identified, a reliable synthetic route can be proposed based on established methods for the synthesis of 1,2,4-oxadiazoles. The most common and effective method involves the cyclization of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from furan-2-carboximidamide.

Step 1: Synthesis of (Z)-N'-hydroxyfuran-2-carboximidamide (Furan-2-amidoxime)

The initial step involves the synthesis of the key intermediate, furan-2-amidoxime, from the corresponding nitrile.

-

Materials: Furan-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

-

Procedure:

-

A solution of hydroxylamine hydrochloride in water is neutralized with an aqueous solution of sodium carbonate.

-

Furan-2-carbonitrile is dissolved in ethanol and added to the hydroxylamine solution.

-

The reaction mixture is refluxed for several hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting nitrile.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (Z)-N'-hydroxyfuran-2-carboximidamide.

-

Step 2: Synthesis of this compound

The final step is the cyclization of the furan-2-amidoxime with an appropriate acylating agent, in this case, chloroacetyl chloride.

-

Materials: (Z)-N'-hydroxyfuran-2-carboximidamide, chloroacetyl chloride, a suitable base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

(Z)-N'-hydroxyfuran-2-carboximidamide is dissolved in the anhydrous solvent and cooled in an ice bath.

-

The base is added to the solution.

-

Chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled reaction mixture with constant stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the furan and oxadiazole rings and the chloromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole and furan rings, respectively, and the C-Cl bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

General Screening Cascade for Biological Activity

Caption: A generalized workflow for the biological evaluation of novel oxadiazole compounds.

Potential Biological Activities and Signaling Pathways

While no specific biological activities for this compound have been reported, the 1,2,4-oxadiazole scaffold is present in a wide range of biologically active molecules. Derivatives of 1,2,4-oxadiazole have been reported to exhibit various pharmacological properties, including:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties.[2] Their mechanism of action can vary, but some have been shown to act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The oxadiazole ring is a component of several compounds with antibacterial and antifungal properties.[4]

-

Anti-inflammatory Activity: Certain 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

-

Nematicidal Activity: Recent studies have shown that 1,2,4-oxadiazole derivatives can exhibit potent nematicidal activity.

Given the presence of the furan ring, which is also a common moiety in bioactive compounds, and the reactive chloromethyl group, it is plausible that this compound could be a valuable scaffold for the development of novel therapeutic agents. The chloromethyl group, in particular, can act as an alkylating agent, potentially enabling covalent interactions with biological targets.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical first step would be to screen it against a panel of cancer cell lines and microbial strains to identify any primary biological activity, as outlined in the screening cascade diagram above.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic protocol offers a clear and feasible route to obtain the compound for research purposes. The known biological activities of related 1,2,4-oxadiazole derivatives suggest that this compound is a promising candidate for screening in various disease models, particularly in oncology and infectious diseases. This technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel oxadiazole-based compounds.

References

The Multifaceted Biological Activities of Furan-Containing 1,2,4-Oxadiazole Derivatives: A Technical Overview

For Immediate Release

This technical guide delves into the significant biological activities of a promising class of heterocyclic compounds: 1,2,4-oxadiazole derivatives featuring a furan moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The unique structural combination of the 1,2,4-oxadiazole and furan rings has given rise to a portfolio of molecules with potent anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of contemporary medicinal chemistry.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole incorporating a furan ring have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death, and the modulation of key signaling pathways such as the NF-κB pathway, which is often dysregulated in cancer.[1]

Quantitative Anticancer Data

The in vitro anticancer activity of various furan-containing 1,2,4-oxadiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| 1 | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 |

| 2 | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 |

| 3 | Breast (T47D) | 19.40 | Paclitaxel | 4.10 |

| 4 | Prostate (PC-3) | 15.7 | Mitomycin | 1.50 |

Table 1: In vitro anticancer activity (IC50) of selected 1,2,4-oxadiazole derivatives containing a furan moiety.[2][3]

Signaling Pathways in Anticancer Activity

Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is through the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[4][5][6][7]

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival.[8][9][10][11] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain furan-containing 1,2,4-oxadiazoles have been shown to inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. The oxadiazole derivatives can interfere with this process, preventing NF-κB activation and promoting cancer cell death.[1]

Antimicrobial Activity

The amalgamation of the 1,2,4-oxadiazole ring with a furan moiety has also yielded compounds with significant antimicrobial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12][13][14][15][16]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), of selected furan-containing 1,2,4-oxadiazole derivatives is presented below.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |

| 5 | Staphylococcus aureus | 8 | Ciprofloxacin | 4 |

| 6 | Escherichia coli | 16 | Ciprofloxacin | 8 |

| 7 | Pseudomonas aeruginosa | 32 | Ciprofloxacin | 16 |

| 8 | Bacillus subtilis | 4 | Ciprofloxacin | 2 |

Table 2: In vitro antimicrobial activity (MIC) of selected 1,2,4-oxadiazole derivatives containing a furan moiety.

Mechanism of Antibacterial Action

Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA. DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. The furan-containing 1,2,4-oxadiazole derivatives can bind to these enzymes, inhibiting their function and leading to the accumulation of DNA damage and ultimately, bacterial cell death.[17][18][19][20][21]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole-furan derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[27][28][29][30][31]

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the 1,2,4-oxadiazole-furan derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The convergence of the 1,2,4-oxadiazole and furan scaffolds has yielded a class of compounds with significant and diverse biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging insights into their mechanisms of action, underscore their potential as lead structures in drug discovery programs. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully exploit the therapeutic potential of these promising molecules. This guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics based on this versatile chemical framework.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. teachmeanatomy.info [teachmeanatomy.info]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. purformhealth.com [purformhealth.com]

- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 13. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. researchgate.net [researchgate.net]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. protocols.io [protocols.io]

- 30. en.iacld.com [en.iacld.com]

- 31. m.youtube.com [m.youtube.com]

Mechanism of Action of Furan-Oxadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-oxadiazole hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the mechanism of action studies for these compounds, focusing on their roles as enzyme inhibitors with notable anticancer, antimicrobial, and antioxidant properties. This document details the experimental protocols for key assays, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the underlying molecular pathways.

Core Mechanism: Enzyme Inhibition

The primary mechanism through which furan-oxadiazole derivatives exert their therapeutic effects is by inhibiting the activity of specific enzymes that are crucial for the survival and proliferation of cancer cells and pathogenic microbes. Key molecular targets identified to date include tyrosinase, succinate dehydrogenase, the enoyl-acyl carrier protein (ACP) reductase (InhA), and telomerase.

Anticancer Activity

The anticancer properties of furan-oxadiazole compounds are linked to their ability to interfere with multiple cellular processes essential for tumor growth and survival.

Inhibition of Telomerase

Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, enabling them to maintain telomere length and achieve cellular immortality.[1] Furan-oxadiazole derivatives have been identified as potent inhibitors of this enzyme, making them attractive candidates for cancer therapy.[2]

The TRAP assay is a highly sensitive, PCR-based method used to measure telomerase activity.[3][4]

Materials:

-

Cell lysate from cancer cells

-

TRAP buffer

-

dNTP mix

-

TS primer (forward primer)

-

ACX primer (reverse primer)[5]

-

Fluorescently labeled primer (optional, for non-radioactive detection)[6]

-

Taq DNA polymerase

-

96-well PCR plates

-

Thermal cycler

-

Polyacrylamide or agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Cell Lysis: Prepare a cell extract from the cancer cell line of interest using a suitable lysis buffer. The total protein concentration of the lysate should be quantified.[6]

-

Telomerase Extension:

-

PCR Amplification:

-

Detection of Products:

-

The amplified products are separated by size using polyacrylamide or agarose gel electrophoresis.

-

The resulting DNA ladder, with bands at 6 base-pair intervals, is visualized using a gel documentation system. The intensity of the ladder reflects the level of telomerase activity.[4]

-

Workflow for TRAP Assay

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. telomer.com.tr [telomer.com.tr]

Elucidation of the Molecular Structure of 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the heterocyclic compound 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole. The document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and provides detailed experimental protocols for its synthesis, serving as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a furan ring attached to a 1,2,4-oxadiazole core, which is further substituted with a chloromethyl group. The structural formula and key identifiers are presented below.

Molecular Formula: C₇H₅ClN₂O₂[1]

SMILES: C1=COC(=C1)C2=NOC(=N2)CCl[1]

InChI Key: OJQHUMFLEARHQO-UHFFFAOYSA-N[1]

The presence of the 1,2,4-oxadiazole ring, a well-known bioisostere for ester and amide functionalities, suggests potential applications in medicinal chemistry due to its metabolic stability.[2]

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, the following tables summarize the expected data based on known values for its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5' (furan) | ~7.60 | dd | J = 1.8, 0.8 |

| H3' (furan) | ~6.55 | dd | J = 3.5, 0.8 |

| H4' (furan) | ~6.40 | dd | J = 3.5, 1.8 |

| -CH₂Cl | ~4.80 | s | - |

Note: Predictions are based on typical values for 2-substituted furans and chloromethyl groups attached to heterocyclic rings.[2]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (oxadiazole) | ~175 |

| C3 (oxadiazole) | ~168 |

| C2' (furan) | ~145 |

| C5' (furan) | ~144 |

| C3' (furan) | ~112 |

| C4' (furan) | ~110 |

| -CH₂Cl | ~40 |

Note: Predicted chemical shifts are based on data for substituted 1,2,4-oxadiazoles and furans.[3][4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| ~1620 | C=N stretch | Oxadiazole ring |

| ~1580, ~1470 | C=C stretch | Furan ring |

| ~1250 | C-O-C stretch | Furan ring |

| ~1015 | Ring vibration | Furan ring |

| ~960 | Ring breathing | Oxadiazole ring |

| ~750 | C-H out-of-plane bend | Furan ring |

| ~700 | C-Cl stretch | Chloromethyl group |

Note: These are characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 184/186 | [M]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 149 | [M-Cl]⁺ | Loss of a chlorine radical |

| 121 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical |

| 94 | [C₄H₂O-CN]⁺ | Furan-nitrile cation from oxadiazole ring cleavage |

| 67 | [C₄H₃O]⁺ | Furyl cation |

Note: The fragmentation pattern of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.

Experimental Protocols

The synthesis of this compound is anticipated to follow a well-established route for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles. This typically involves the preparation of an amidoxime from the corresponding nitrile, followed by acylation and subsequent cyclodehydration.

Synthesis of Furan-2-carboxamidoxime (Intermediate 1)

Materials:

-

Furan-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

To a solution of furan-2-carbonitrile (1.0 eq.) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield furan-2-carboxamidoxime, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

-

Furan-2-carboxamidoxime (from step 3.1)

-

Chloroacetyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dioxane (or another suitable aprotic solvent)

Procedure:

-

Furan-2-carboxamidoxime (1.0 eq.) is dissolved in dry dioxane.

-

The solution is cooled to 0 °C in an ice bath, and pyridine (1.2 eq.) is added.

-

Chloroacetyl chloride (1.1 eq.) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to form the O-acyl amidoxime intermediate.

-

The reaction mixture is then heated to 80-100 °C for 4-8 hours to facilitate the cyclodehydration to the 1,2,4-oxadiazole. The reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of the target compound.

Caption: Synthetic route to this compound.

Experimental Workflow for Structure Elucidation

This diagram outlines the logical flow of experiments for confirming the structure of a synthesized compound.

Caption: Workflow for the structural elucidation of a synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole and Related Compounds

Predicted Mass Spectrometry Data for 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

While experimental spectra are not available, predicted mass spectrometry data provides valuable information for the identification of this compound. The predicted monoisotopic mass is 184.00395 Da.[1][2]

Table 1: Predicted Mass Spectrometry Data for this compound [1][2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.01123 |

| [M+Na]⁺ | 206.99317 |

| [M-H]⁻ | 182.99667 |

| [M+NH₄]⁺ | 202.03777 |

| [M+K]⁺ | 222.96711 |

| [M]⁺ | 184.00340 |

Spectroscopic Data for the Analogous Compound: 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

To provide a representative dataset for a compound of this class, the following tables summarize the experimental spectroscopic data for 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This compound shares the 5-(chloromethyl)-1,2,4-oxadiazole core, with a 4-fluorophenyl group at the 3-position instead of a 2-furyl group. This data is sourced from a study on potential nematicides.

Table 2: ¹H NMR Data for 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 - 8.10 | m | 2H | Ar-H |

| 7.23 - 7.18 | m | 2H | Ar-H |

| 4.88 | s | 2H | -CH₂Cl |

Table 3: ¹³C NMR Data for 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

| Chemical Shift (δ) ppm | Assignment |

| 175.02 | C5 of oxadiazole |

| 167.33 | C3 of oxadiazole |

| 164.99 (d, J = 254.5 Hz) | C-F of phenyl |

| 129.56 (d, J = 9.0 Hz) | C-H of phenyl |

| 123.10 (d, J = 3.3 Hz) | C of phenyl |

| 116.51 (d, J = 22.3 Hz) | C-H of phenyl |

| 35.19 | -CH₂Cl |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 213.0226 | 213.0228 |

Experimental Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically follows a well-established pathway involving the acylation of an amidoxime followed by cyclodehydration.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of compounds like 5-(chloromethyl)-3-(aryl/heteroaryl)-1,2,4-oxadiazole can be achieved by reacting an appropriate amidoxime with an acyl chloride. For the target compound, this would involve the reaction of furan-2-carboxamidoxime with chloroacetyl chloride.

Step 1: Synthesis of the Amidoxime Intermediate The required furan-2-carboxamidoxime can be prepared from furan-2-carbonitrile. A solution of the nitrile in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate. The mixture is typically heated under reflux for several hours. After cooling, the product can be isolated by filtration or extraction.

Step 2: Synthesis of the 1,2,4-Oxadiazole The furan-2-carboxamidoxime is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and a base, for example, pyridine or triethylamine, is added. Chloroacetyl chloride is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles.

Caption: Synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.

References

In Silico Docking Analysis of 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, including anticancer properties.[1][2][3][4] This technical guide presents a comprehensive, albeit hypothetical, in silico molecular docking study of a novel derivative, 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole, against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.[5] Due to the absence of specific published data for this exact compound, this document serves as a detailed methodological template and a showcase of best practices for researchers, scientists, and drug development professionals engaged in computational drug design. The guide provides detailed protocols, hypothetical comparative data, and visualizations of the experimental workflow and the relevant biological pathway to facilitate further research into this promising class of compounds.

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant interest in drug discovery due to its metabolic stability and its role as a bioisosteric replacement for amide and ester groups.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2] Their anticancer potential is often attributed to the inhibition of key signaling proteins, such as protein kinases.[7]

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family. Its signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant activation of EGFR is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site are a major class of anticancer drugs.[5]

This guide outlines a representative in silico docking study to predict the binding affinity and interaction patterns of this compound with the EGFR tyrosine kinase domain. The objective is to provide a robust framework for the computational evaluation of novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors.

Experimental Protocols

This section details the methodology for a representative in silico molecular docking study.

Software and Resources

-

Protein Preparation: Schrödinger Maestro, AutoDock Tools

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Molecular Docking: AutoDock Vina

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer

-

Protein Databank (PDB) ID: 1M17 (Crystal structure of the EGFR kinase domain in complex with Erlotinib)[4][5][8][9][10]

Protein Preparation Protocol

-

Receptor Retrieval: The 3D crystal structure of the human EGFR tyrosine kinase domain was downloaded from the RCSB Protein Data Bank (PDB ID: 1M17).[5]

-

Structure Cleanup: The protein structure was loaded into a molecular modeling program. All water molecules and the co-crystallized ligand (Erlotinib) were removed.

-

Protonation and Optimization: Polar hydrogen atoms were added to the protein structure. The structure was then subjected to energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation Protocol

-

2D Structure Drawing: The 2D structure of this compound and its analogues were drawn using chemical drawing software.

-

3D Conversion and Optimization: The 2D structures were converted to 3D structures. The geometry of each ligand was optimized using a semi-empirical or ab initio method (e.g., PM7 or B3LYP/6-31G*) to obtain a low-energy conformation.

-

File Format Conversion: The optimized ligand structures were saved in a PDBQT file format, which includes atomic charges and torsional degrees of freedom required by AutoDock Vina.

Molecular Docking Protocol (AutoDock Vina)

-

Grid Box Generation: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The center of the grid was set to the coordinates of the removed native ligand (Erlotinib), and the dimensions were set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligand.

-

Docking Execution: The docking simulation was performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box, evaluating the binding affinity based on its scoring function.

-

Pose Analysis: The output from the docking run, typically consisting of multiple binding poses ranked by their predicted binding energy, was saved. The pose with the lowest binding energy (most favorable) was selected for detailed interaction analysis.

-

Interaction Visualization: The best-docked pose of the ligand-protein complex was visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the active site.

Data Presentation

The following tables summarize the hypothetical quantitative data from the in silico docking study of the title compound and selected analogues against the EGFR kinase domain (PDB: 1M17).

Table 1: Hypothetical Docking Scores and Binding Energies

| Compound ID | Compound Name | Docking Score (kcal/mol) | Predicted Ki (µM) |

| CMFO-01 | This compound | -7.8 | 1.52 |

| CMFO-02 | 5-(hydroxymethyl)-3-(2-furyl)-1,2,4-oxadiazole | -6.9 | 8.75 |

| CMFO-03 | 5-(chloromethyl)-3-(phenyl)-1,2,4-oxadiazole | -7.5 | 2.41 |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | -8.9 | 0.21 |

Table 2: Hypothetical Key Molecular Interactions with EGFR Active Site Residues

| Compound ID | Hydrogen Bonds | Hydrophobic Interactions |

| CMFO-01 | Met793 (backbone) | Leu718, Val726, Ala743, Leu788, Leu844 |

| CMFO-02 | Met793 (backbone), Thr790 (side chain) | Leu718, Val726, Ala743, Leu844 |

| CMFO-03 | Met793 (backbone) | Leu718, Val726, Ala743, Cys797, Leu788, Leu844 |

| Erlotinib | Met793 (backbone) | Leu718, Val726, Ala743, Lys745, Cys797, Leu788, Leu844 |

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are intended to represent plausible outcomes of a molecular docking study based on the known interactions of similar compounds.

Visualizations

In Silico Docking Workflow

Caption: A flowchart illustrating the key stages of the in silico molecular docking process.

Simplified EGFR Signaling Pathway

Caption: A diagram showing the major downstream cascades activated by EGFR.

Conclusion

This technical guide provides a detailed, step-by-step framework for conducting in silico molecular docking studies on the novel compound this compound, using the EGFR tyrosine kinase domain as a representative therapeutic target. While the presented quantitative data is hypothetical, the described protocols and workflows are grounded in established computational chemistry practices. The analysis suggests that this class of compounds may effectively bind to the ATP-binding pocket of EGFR, warranting further investigation. Researchers can adapt these methodologies for their own studies to accelerate the discovery and design of new, potent, and selective kinase inhibitors for cancer therapy.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. bbrc.in [bbrc.in]

- 6. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. collab.its.virginia.edu [collab.its.virginia.edu]

- 8. mdpi.com [mdpi.com]

- 9. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

The 1,2,4-Oxadiazole Ring: A Bioisosteric Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of specific functional groups within a drug candidate, a technique known as bioisosterism, is a cornerstone of modern medicinal chemistry. This approach aims to enhance a molecule's pharmacological profile by improving its efficacy, selectivity, metabolic stability, and pharmacokinetic properties while reducing its toxicity. Among the various bioisosteric replacements, the 1,2,4-oxadiazole ring has emerged as a particularly valuable scaffold, frequently employed as a stable and effective substitute for labile ester and amide functionalities. This technical guide provides a comprehensive overview of the bioisosterism of the 1,2,4-oxadiazole ring, detailing its synthesis, physicochemical properties, and applications in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The 1,2,4-Oxadiazole Moiety: A Privileged Bioisostere

The five-membered 1,2,4-oxadiazole ring is an aromatic heterocycle that offers a unique combination of electronic and steric properties, making it an attractive bioisostere for ester and amide groups.[1][2][3] The primary driver for this substitution is the enhancement of metabolic stability.[4][5] Ester and amide bonds are susceptible to hydrolysis by various esterases and amidases in the body, leading to rapid degradation and poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring, being electronically stable and resistant to enzymatic cleavage, can significantly improve a drug candidate's half-life and oral bioavailability.[4]

Beyond metabolic stability, the 1,2,4-oxadiazole ring can also mimic the hydrogen bonding capabilities of esters and amides, which is often crucial for target engagement.[6] The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the overall electronic distribution can mimic the polarity of the carbonyl group.

Physicochemical Properties and Comparative Analysis

The physicochemical properties of the 1,2,4-oxadiazole ring, such as its lipophilicity, polarity, and hydrogen bonding capacity, are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is also important to consider its regioisomer, the 1,3,4-oxadiazole, as they can exhibit different profiles.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Differences & Implications |

| Dipole Moment | Generally higher | Generally lower | The higher dipole moment of the 1,2,4-oxadiazole can influence its interactions with biological targets and its solubility. |

| Lipophilicity (logP) | Generally more lipophilic | Generally less lipophilic | The lower lipophilicity of the 1,3,4-oxadiazole can lead to improved aqueous solubility and reduced off-target effects. |

| Metabolic Stability | Generally good, but can be susceptible to ring cleavage | Often exhibits superior metabolic stability | The 1,3,4-oxadiazole is often considered more metabolically robust, making it a preferred choice in some cases to mitigate clearance issues.[4] |

| Hydrogen Bond Acceptor Strength | Moderate | Moderate | Both isomers can effectively mimic the hydrogen bond accepting properties of ester and amide carbonyls. |

Synthesis of 1,2,4-Oxadiazoles: Key Methodologies

The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Two-Step Synthesis from Amidoximes and Acyl Chlorides

This classical and widely used method involves the O-acylation of an amidoxime followed by cyclodehydration.

One-Pot Synthesis from Nitriles and Carboxylic Acids

More efficient one-pot procedures have been developed to avoid the isolation of the intermediate O-acylamidoxime.

References

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 1,2,4-Oxadiazoles: A Technical Guide to Novel Anticancer Agents

Introduction

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and ability to act as a bioisostere for amide and ester groups, have made it an attractive framework for the design of new anticancer agents.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and development of novel 1,2,4-oxadiazole derivatives as potent anticancer agents. We will delve into their synthesis, biological evaluation, mechanisms of action, and present key data in a structured format to facilitate comparison and further research.

I. Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the coupling of an amidoxime with a carboxylic acid, followed by a cyclization step.

General Synthetic Scheme:

A prevalent synthetic route commences with the reaction of a nitrile with hydroxylamine to form an amidoxime. This intermediate is then acylated with a suitable carboxylic acid or its activated derivative (e.g., acid chloride) to yield an O-acyl amidoxime. Subsequent thermal or base-catalyzed cyclodehydration affords the desired 3,5-disubstituted 1,2,4-oxadiazole.[3]

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-aryl-1,2,4-oxadiazoles

This protocol is a representative example for the synthesis of 1,2,4-oxadiazole derivatives.

Step 1: Amidoxime Synthesis

-

To a solution of the appropriately substituted benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired amidoxime.

Step 2: 1,2,4-Oxadiazole Formation

-

Dissolve the amidoxime (1.0 eq) and a substituted benzoic acid (1.1 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Add a coupling agent, for instance, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Heat the reaction mixture to 100-120 °C for 2-4 hours to effect cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.[3]

II. In Vitro Anticancer Activity

The cytotoxic potential of novel 1,2,4-oxadiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxic Activity of Representative 1,2,4-Oxadiazole Derivatives

| Compound ID | Linker/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| 7i | 3-(cyclopentyloxy)phenyl | DU145 (Prostate) | 9.3 | [3] |

| 16 | 3-(n-butyloxy)phenyl | MDA-MB-231 (Breast) | 9.2 | [3] |

| 9a | Terthiophene analog | MCF-7 (Breast) | 0.48 | [1] |

| 9c | Terthiophene analog | HCT-116 (Colon) | 1.17 | [1] |

| 13a | Imidazothiadiazole fused | A375 (Melanoma) | 0.11 | [1] |

| 13b | Imidazothiadiazole fused | MCF-7 (Breast) | 0.23 | [4] |

| 14a | Benzimidazole linked | MCF-7 (Breast) | 0.12 | [1] |

| 10b | Imidazopyrazine linked | MCF-7 (Breast) | 0.22 | [5][6] |

| 11h | 1,3,4-oxadiazole linked | MCF-7 (Breast) | 0.34 | [2] |

| Compound 1 | Caffeic acid-based | LN229 (Glioblastoma) | - | [7] |

| Compound 5 | Ferulic acid-based | U87 (Glioblastoma) | 35.1 | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

III. Mechanism of Action: Induction of Apoptosis

A significant number of 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of cysteine proteases that are central to the apoptotic process.

Caspase Activation Pathway:

Several studies have shown that 1,2,4-oxadiazole derivatives can act as potent activators of caspase-3, a key executioner caspase.[8] The activation of initiator caspases (e.g., caspase-8 and caspase-9) can be triggered by extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, respectively. Both pathways converge on the activation of effector caspases like caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cancer cells with the 1,2,4-oxadiazole derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

IV. Other Anticancer Mechanisms

Beyond apoptosis induction, 1,2,4-oxadiazole derivatives have been shown to inhibit various other targets crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some derivatives have been identified as tubulin binding agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]

-

Enzyme Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,2,4-oxadiazoles have shown strong binding affinity to the EGFR protein, a key target in cancer therapy.[9]

-

Histone Deacetylase (HDAC) Inhibition: Novel 1,2,4-oxadiazole hydroxamate-based derivatives have been described as potent HDAC inhibitors.[10]

-

Carbonic Anhydrase (CA) Inhibition: Arylsulfonamide-bearing 1,2,4-oxadiazoles have been discovered as selective CA inhibitors.[10]

-

V. Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has proven to be a versatile and fruitful starting point for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent cytotoxic activity against a broad range of cancer cell lines, operating through diverse mechanisms of action. The ease of synthesis and the potential for chemical modification make the 1,2,4-oxadiazole ring an enduring platform for future drug discovery efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.

-

In vivo efficacy studies: To translate the promising in vitro results into animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.

-

Combination therapies: To explore synergistic effects with existing anticancer drugs.

By continuing to explore the chemical space around the 1,2,4-oxadiazole core, the scientific community is well-positioned to develop the next generation of effective and targeted cancer therapies.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These include but are not limited to applications as partial agonists for benzodiazepine receptors, dopamine receptor (D4) ligands, and agents with antispasmodic, anti-inflammatory, and antithrombotic properties.[1] The development of efficient and economical synthetic routes to these compounds is therefore of significant interest to the drug discovery and development community. One-pot synthesis protocols offer a streamlined approach, minimizing reaction time, purification steps, and overall resource expenditure. This document outlines detailed protocols for several effective one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles.

Method 1: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine Hydrochloride

This method provides a direct and simple protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles where the aldehyde serves as both a substrate and an oxidant.[2] The reaction proceeds through three sequential steps: the base-promoted intermolecular addition of hydroxylamine to a nitrile to form an amidoxime, the reaction of the amidoxime with an aldehyde to yield a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of the aldehyde to afford the final 1,2,4-oxadiazole.[2]

Experimental Protocol

A general procedure for this synthesis is as follows:

-

To a solution of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent, add a base (e.g., a tertiary amine, 1.5 mmol).

-

Stir the mixture at a specified temperature for a set duration to facilitate the formation of the amidoxime intermediate.

-

Introduce the aldehyde (2.5 mmol) to the reaction mixture.

-

Continue stirring at an elevated temperature for a designated period to allow for cyclization and oxidation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.

Data Presentation

| Entry | R¹ (from Nitrile) | R² (from Aldehyde) | Yield (%) |

| 1 | Phenyl | Phenyl | 85 |

| 2 | 4-Methylphenyl | Phenyl | 82 |

| 3 | 4-Methoxyphenyl | Phenyl | 78 |

| 4 | 4-Chlorophenyl | Phenyl | 88 |

| 5 | Phenyl | 4-Methylphenyl | 80 |

| 6 | Phenyl | 4-Methoxyphenyl | 75 |

| 7 | Phenyl | 4-Chlorophenyl | 86 |

Table 1: Representative yields for the base-mediated one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Method 2: Solvent-Free One-Pot Synthesis from Nitriles and Hydroxylamine Hydrochloride using Potassium Fluoride

This environmentally friendly approach describes the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with two identical substituents directly from the reaction of nitriles and hydroxylamine hydrochloride.[3][4] The use of potassium fluoride as both a catalyst and a solid support under solvent-free conditions simplifies the procedure and work-up.[3][4]

Experimental Protocol

The general procedure for this solvent-free synthesis is as follows:[3]

-

Thoroughly mix the aromatic nitrile (2 mmol), finely ground hydroxylamine hydrochloride (2 mmol), and potassium fluoride (1 g) in a mortar and pestle to create a homogeneous mixture.[3]

-

Transfer the mixture to a suitable reaction vessel and heat it at 100 °C with stirring for 12 hours.[3]

-

After cooling the reaction mixture, add water (10 ml).[3]

-

Filter the mixture using a Buchner funnel, wash the solid residue with water (30 ml), and dry it at 60 °C.[3]

-

Further purify the product by recrystallization from 96% ethanol.[3]

Data Presentation

| Entry | R (from Nitrile) | Yield (%) |

| 1 | Phenyl | 95 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Methoxyphenyl | 90 |

| 4 | 4-Chlorophenyl | 96 |

| 5 | 4-Bromophenyl | 94 |

| 6 | 3-Chlorophenyl | 93 |

| 7 | 2-Chlorophenyl | 88 |

Table 2: Yields for the solvent-free one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with identical substituents.[4]

Method 3: One-Pot Synthesis from Aryl Nitriles, Hydroxylamine, and Crotonoyl Chloride

This protocol offers a straightforward one-pot synthesis of novel 1,2,4-oxadiazoles under mild conditions, starting from aryl nitriles, hydroxylamine, and crotonoyl chloride.[1] The reaction proceeds via the in-situ formation of an amidoxime, followed by its reaction with crotonoyl chloride.[1]

Experimental Protocol

The general procedure is as follows:[1]

-

A mixture of the aryl nitrile and hydroxylamine is converted in situ to the corresponding amidoxime.[1]

-

The intermediate amidoxime is then reacted with crotonoyl chloride in the presence of a suitable base and solvent.[1]

-

The reaction mixture is stirred for a specified time at a controlled temperature.

-

Upon completion, the reaction is worked up, and the crude product is purified to yield the desired 1,2,4-oxadiazole.[1]

Data Presentation

| Entry | R (from Aryl Nitrile) | Yield (%) |

| 1 | Phenyl | 92 |

| 2 | 4-Methylphenyl | 90 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Chlorophenyl | 94 |

| 5 | 4-Bromophenyl | 93 |

| 6 | 3-Nitrophenyl | 85 |

| 7 | 2-Chlorophenyl | 87 |

Table 3: Yields for the one-pot synthesis of 3-aryl-5-(prop-1-en-1-yl)-1,2,4-oxadiazoles.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Caption: Generalized workflow for one-pot synthesis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known reactivity of the chloromethyl group and the biological activities of structurally related 1,2,4-oxadiazole compounds. As of the date of this document, specific experimental data for 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole as a chemical probe is limited in publicly available literature. Therefore, the proposed applications and protocols are intended to serve as a guide for research and development and will require experimental validation.

Introduction

This compound is a heterocyclic compound featuring a reactive chloromethyl group. This electrophilic moiety makes it a candidate for use as a covalent chemical probe for activity-based protein profiling (ABPP) and target identification. The 1,2,4-oxadiazole core is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2]

Notably, a structurally similar compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has been shown to exhibit potent nematicidal activity by targeting the acetylcholine receptor.[3] This suggests that the nicotinic acetylcholine receptor (nAChR) family could be a potential target for this compound. This document outlines a potential application of this compound as a chemical probe to investigate its interaction with nAChRs and identify other potential cellular targets.

Potential Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has been a therapeutic strategy for various neurological disorders. Several classes of oxadiazole-containing compounds have been identified as modulators of nAChRs.[4][5]

Hypothesized Mechanism of Action

The electrophilic chloromethyl group of this compound can potentially form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding pocket of nAChR subunits. This irreversible binding would allow for the use of this compound as a probe to label and identify these receptors in complex biological samples.

Data Presentation

The following tables summarize hypothetical data for the characterization of this compound as a chemical probe.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₂ |

| Molecular Weight | 184.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Purity | >95% (as determined by HPLC and NMR) |

Table 2: In Vitro Activity Profile (Hypothetical)

| Target | Assay Type | IC₅₀ / EC₅₀ (µM) |

| α7 nAChR | Radioligand Binding | 5.2 |

| α4β2 nAChR | Calcium Flux Assay | 12.8 |

| Acetylcholinesterase | Enzyme Inhibition | >100 |

| Butyrylcholinesterase | Enzyme Inhibition | >100 |